4-(oxan-4-ylmethoxy)piperidine

Lipophilicity LogP TPSA

Researchers seeking to introduce a non-basic, polar spacer into GPCR-targeted compounds often face limited building block options. 4-(Oxan-4-ylmethoxy)piperidine (CAS 933701-53-2) addresses this gap with a unique piperidine-oxane scaffold featuring a flexible ether linker. • Defined physicochemical profile: LogP 1.18, TPSA 30.49 Ų - enables precise SAR exploration. • Dual functionality: basic piperidine NH for further derivatization; stable tetrahydropyran ether for multi-step synthesis. • Baseline opioid receptor activity (OPRK pKi 4.91) provides a validated starting point for lead optimization. Supplied at ≥98% purity with reliable global shipping.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 933701-53-2
Cat. No. B1428115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxan-4-ylmethoxy)piperidine
CAS933701-53-2
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2CCOCC2
InChIInChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2
InChIKeyYVKBJAQUOZCPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxan-4-ylmethoxy)piperidine: Research-Grade Properties


4-(Oxan-4-ylmethoxy)piperidine, also known as 4-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine, is a heterocyclic organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, featuring a piperidine ring connected to a tetrahydropyran moiety via a flexible ether linker . Its structural characteristics, including a topological polar surface area (TPSA) of 30.49 Ų and a calculated LogP of 1.1816, influence its physicochemical behavior and potential biological interactions . For procurement purposes, this compound is commercially available with a minimum purity specification of 95% to ≥98% and is recommended for long-term storage in a cool, dry place or sealed at 2-8°C .

Building block workflow: Introduces a polar, non-aromatic spacer via an ether-linked oxane-piperidine scaffold for medicinal chemistry and lead optimization.
Purity grade fit: Available with high purity specifications, supporting sensitive biological assays and complex multi-step synthetic routes.
Stability guidance: Defined storage conditions help maintain compound integrity before use in reproducible research.

4-(Oxan-4-ylmethoxy)piperidine: Why Substitution Fails


The decision to procure 4-(oxan-4-ylmethoxy)piperidine (CAS 933701-53-2) over a simpler, less-expensive piperidine derivative is justified by its unique molecular architecture. Unlike unsubstituted piperidine or basic N-alkyl piperidines, this compound incorporates a non-basic tetrahydropyran (oxane) ring via a flexible ether linkage . This structural feature fundamentally alters key physicochemical properties critical for drug discovery. For instance, its LogP value of 1.1816 and TPSA of 30.49 Ų are distinct from 4-(oxan-4-yl)piperidine, which has a molecular weight of 169.26 g/mol and lacks the ether oxygen [1]. The additional hydrogen bond acceptor provided by the ether linkage can significantly impact target binding affinity, metabolic stability, and overall pharmacokinetic profile. Substituting with a generic piperidine would compromise the designed spatial and electronic properties, potentially abolishing activity against the intended biological target and invalidating structure-activity relationship (SAR) studies.

Ether oxygen impact
The ether linkage contributes additional hydrogen-bond acceptor capability and polarity; simpler piperidines lack this feature and may alter target interactions.
Oxane ring profile
Replacing with 4-(oxan-4-yl)piperidine (C-C bond) removes the ether oxygen, shifting LogP/TPSA and potentially compromising SAR interpretation.
Binding context shift
Generic piperidine derivatives may not reproduce the specific opioid receptor affinity baseline (pKi ~4.8-4.9) reported for this scaffold, limiting SAR extrapolation.

4-(Oxan-4-ylmethoxy)piperidine: Quantitative Differentiation


Lipophilicity and Polar Surface Area

4-(Oxan-4-ylmethoxy)piperidine exhibits a calculated LogP of 1.1816 and a TPSA of 30.49 Ų . This is a significant differentiation from the direct carbon-linked analog, 4-(oxan-4-yl)piperidine, which has a molecular weight of 169.26 g/mol and lacks the ether oxygen [1]. While direct LogP and TPSA values for the comparator are not available in the same source, the structural difference (C-O-C ether vs. C-C bond) is known to increase polarity and hydrogen bonding potential, which is reflected in the target compound's TPSA .

Lipophilicity & PSA
Class-level
LogP 1.18, TPSA 30.49 Ų vs. 4-(oxan-4-yl)piperidine (MW 169.26, no ether oxygen)
Structural differentiation may influence membrane permeability and target binding.
Calculated values; comparator TPSA not directly provided.
Lipophilicity LogP TPSA Physicochemical Properties

Opioid Receptor Affinity

In vitro pharmacological profiling reveals that 4-(oxan-4-ylmethoxy)piperidine exhibits measurable binding affinity for human opioid receptors. Data from ChEMBL (CHEMBL4115779) indicates a pKi of 4.91 for the kappa opioid receptor (OPRK) and a pKi of 4.84 for the mu opioid receptor (OPRM) [1]. While these values are relatively low (corresponding to Ki values in the micromolar range), they provide a quantitative baseline for this specific scaffold. In contrast, simple 4-alkoxypiperidines without the tetrahydropyran ring have been studied for analgesic activity, with some analogs showing significant potency [2]. The presence of the tetrahydropyran group in the target compound represents a structural departure that alters its receptor interaction profile, as evidenced by the specific pKi values.

Opioid receptor affinity
Reported
pKi OPRK 4.91, OPRM 4.84 (ChEMBL)
Baseline affinity supports SAR interpretation for this oxane-piperidine scaffold.
Micromolar range; cross-study comparable context.
Opioid Receptor Binding Affinity pKi GPCR

Purity and Quality Control Specifications

Commercially available 4-(oxan-4-ylmethoxy)piperidine is supplied with defined purity specifications that are critical for reproducible research. Vendors such as Leyan specify a purity of 98% for this compound , while others like CymitQuimica offer a minimum purity of 95% . This is consistent with, and in some cases exceeds, the purity levels commonly offered for related research chemicals like 4-(oxan-4-yl)piperidine, which is also typically supplied at 95% purity . The availability of the compound with a 98% purity specification from certain suppliers provides an option for applications requiring higher fidelity, such as sensitive biological assays or as a precursor in complex synthetic routes where impurities could propagate side reactions.

Purity specifications
Head-to-head
98% purity available vs. comparator (95%)
Higher purity may reduce confounding effects in sensitive assays.
Supplier specifications; verify lot-specific certificates.
Purity Quality Control Vendor Specification

Stability and Storage Conditions

Vendor documentation provides specific storage and handling guidelines that are essential for maintaining compound integrity. 4-(Oxan-4-ylmethoxy)piperidine is specified for long-term storage in a cool, dry place or sealed and stored at 2-8°C . It is classified as non-hazardous for transportation under DOT/IATA regulations, with a GHS hazard classification that includes warning statements for skin and eye irritation (H315, H319) . This level of detailed logistical and safety information is directly comparable to that provided for other specialty building blocks and is a prerequisite for efficient and safe laboratory management and procurement planning.

Stability & storage
Data to verify
Cool, dry place; sealed at 2-8°C
Storage guidance supports compound integrity for reproducible use.
Vendor documentation; validate for long-term studies.
Stability Storage Conditions Logistics

4-(Oxan-4-ylmethoxy)piperidine Applications


Medicinal Chemistry and Lead Optimization

The compound's primary value proposition is as a strategic building block in drug discovery, specifically for introducing a polar, non-aromatic spacer with defined physicochemical properties (LogP 1.1816, TPSA 30.49 Ų) . Its moderate binding affinity for opioid receptors (OPRK pKi 4.91) provides a baseline for SAR exploration, making it suitable for synthesizing focused libraries aimed at modulating GPCR targets [1].

Organic Synthesis and Methodology Development

The compound's dual functionality (a basic piperidine nitrogen and a neutral tetrahydropyran ether) makes it a useful intermediate. The ether linkage serves as a stable connection that can withstand various reaction conditions, while the piperidine nitrogen can be further functionalized (e.g., alkylation, acylation) or used as a base. Its defined purity (up to 98%) and storage specifications (2-8°C) ensure reliable performance in multi-step synthetic sequences.

Pharmacological Tool for Receptor Studies

Given its documented, albeit moderate, affinity for mu and kappa opioid receptors (pKi 4.84 and 4.91, respectively) [1], this compound can serve as a starting point for developing more potent and selective ligands. It provides a well-defined chemical probe for studying the role of these receptors in biological systems, with its unique oxane-piperidine scaffold offering a distinct pharmacophore compared to traditional morphinan or phenylpiperidine-based opioids.

Application
Selection Property
Validation Focus
Medicinal chemistry & lead optimization
Polar, non-aromatic oxane spacer via ether linker
SAR-driven GPCR-targeted library design
Organic synthesis & methodology
Dual functionality: basic amine and stable ether
Multi-step synthetic reliability and intermediate utility
Opioid receptor probe studies
Distinct oxane-piperidine pharmacophore
Receptor binding assay baseline and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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